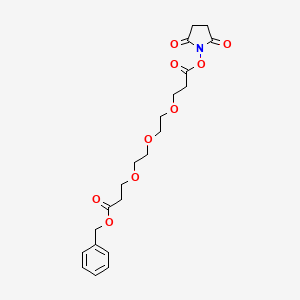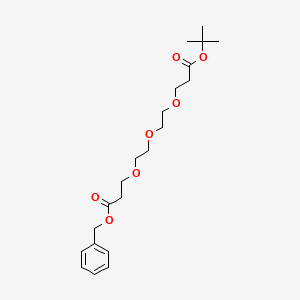
BI-6901
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-6901 is a potent and selective small molecule inhibitor of the chemokine receptor CCR10. This compound has shown significant efficacy in various in vivo studies, particularly in models of contact hypersensitivity. It is known for its high selectivity and potency, making it a valuable tool in the study of inflammatory responses and epithelial immunity .
Vorbereitungsmethoden
The synthesis of BI-6901 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary to Boehringer Ingelheim, the company that developed this compound. it is known that the preparation involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .
Analyse Chemischer Reaktionen
BI-6901 undergoes various types of chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
BI-6901 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemokine receptor CCR10 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of CCR10 in epithelial tissues and immune cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving epithelial immunity.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies
Wirkmechanismus
BI-6901 exerts its effects by selectively inhibiting the chemokine receptor CCR10. This receptor is involved in the regulation of immune cell trafficking and epithelial immunity. By blocking CCR10, this compound prevents the binding of its natural ligands, such as CCL27, thereby inhibiting downstream signaling pathways that lead to inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
BI-6901 is unique in its high selectivity and potency for CCR10 compared to other chemokine receptor antagonists. Similar compounds include:
BI-6902: The optical antipode of this compound, used as a negative control in studies.
BI-6539: The racemate of this compound and BI-6902, showing similar but less selective activity.
These compounds are used to compare the efficacy and selectivity of this compound in various assays and models .
Eigenschaften
CAS-Nummer |
2040401-92-9 |
|---|---|
Molekularformel |
C23H27N5O3S |
Molekulargewicht |
453.56 |
IUPAC-Name |
N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |
InChI-Schlüssel |
BRJXJOWXAFLRTE-OAQYLSRUSA-N |
SMILES |
O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BI-6901; BI6901; BI 6901; eut-22; eut22; eut 22 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)










